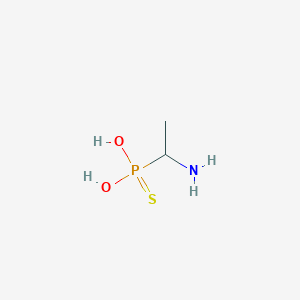
Phosphonothioic acid, (1-aminoethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is characterized by the presence of a phosphonothioic acid group attached to an aminoethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphonothioic acid, (1-aminoethyl)-, can be achieved through several methods. One effective protocol involves the quaternization of simple 1-aminoalkylphosphonic acids under basic conditions using dimethyl sulfate as an alkylating agent . This reaction leads to the formation of phosphonic acid quaternary ammonium derivatives, which can be further hydrolyzed to yield the desired compound. The overall yield of this method can reach up to 88%, and the products are typically purified by crystallization .
Industrial Production Methods
While specific industrial production methods for phosphonothioic acid, (1-aminoethyl)-, are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as those described for laboratory-scale preparation. The use of efficient alkylating agents and optimized reaction conditions ensures high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Phosphonothioic acid, (1-aminoethyl)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the phosphonothioic group to phosphine derivatives.
Substitution: The aminoethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and substituted aminoethyl phosphonothioic acids. These products have diverse applications in various fields.
Aplicaciones Científicas De Investigación
Phosphonothioic acid, (1-aminoethyl)-, has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of phosphonothioic acid, (1-aminoethyl)-, involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis . This inhibition can lead to various biological effects, including antiviral and antibacterial activities.
Comparación Con Compuestos Similares
Phosphonothioic acid, (1-aminoethyl)-, can be compared with other similar compounds such as:
Propiedades
Número CAS |
188649-76-5 |
|---|---|
Fórmula molecular |
C2H8NO2PS |
Peso molecular |
141.13 g/mol |
Nombre IUPAC |
1-dihydroxyphosphinothioylethanamine |
InChI |
InChI=1S/C2H8NO2PS/c1-2(3)6(4,5)7/h2H,3H2,1H3,(H2,4,5,7) |
Clave InChI |
MZBJETBJGMAQSM-UHFFFAOYSA-N |
SMILES canónico |
CC(N)P(=S)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


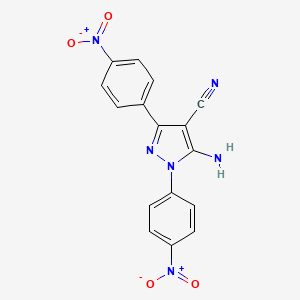
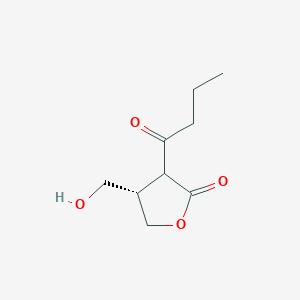
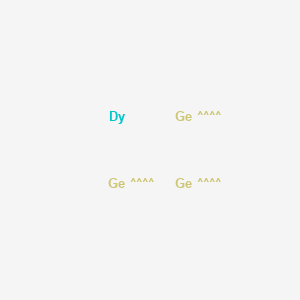

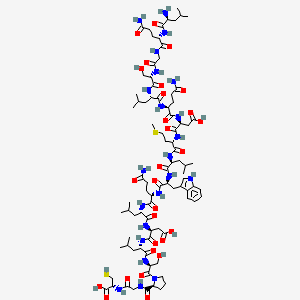

![1,1'-{[(4-Chlorophenyl)methylene]bis(oxyethane-2,1-diyloxy)}dibenzene](/img/structure/B12562487.png)
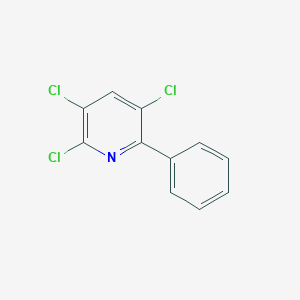

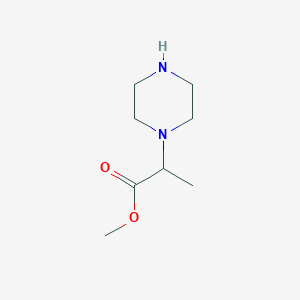
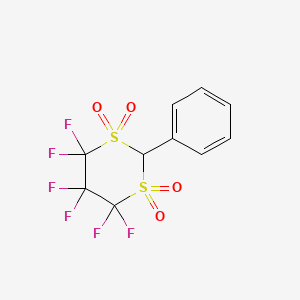
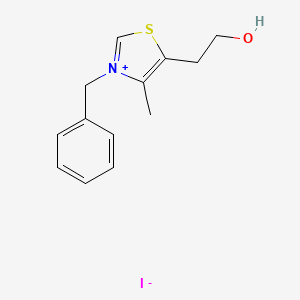

![S-[2-(Dibutylamino)ethyl] O-ethyl methylphosphonothioate](/img/structure/B12562551.png)
